N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
“Compound X” , belongs to the class of pyrimidine derivatives. Its chemical formula is:
C20H18ClN5O3
This compound features a tetrahydropyrimidine ring with a chloro-substituted phenyl group and an amino-substituted phenyl group. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of the carbonyl group yields the corresponding tetrahydropyrimidine.
Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various nucleophiles.
Major Products: The reduced form of Compound X and its derivatives.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Compound X serves as a scaffold for designing potential drugs due to its unique structure.
Catalysis: Modified versions of this compound can act as ligands in catalytic reactions.
Anticancer Properties: Research suggests that Compound X inhibits specific enzymes involved in cancer cell proliferation.
Anti-inflammatory Effects: It modulates inflammatory pathways, making it relevant for drug development.
Metabolic Disorders: Investigations explore its impact on metabolic pathways.
Pharmaceuticals: Compound X derivatives may become novel drugs.
Agrochemicals: Potential use as herbicides or fungicides.
Mechanism of Action
- Compound X interacts with specific cellular targets, including enzymes and receptors.
- Its effects may involve inhibition of key metabolic pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidine derivatives, such as 5-fluorouracil and cytarabine.
Uniqueness: Compound X’s dual phenyl substituents and tetrahydropyrimidine ring set it apart.
Properties
Molecular Formula |
C19H19ClN4O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methylanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O3/c1-11-3-6-13(7-4-11)21-19-23-15(10-17(25)24-19)18(26)22-14-9-12(20)5-8-16(14)27-2/h3-9,15H,10H2,1-2H3,(H,22,26)(H2,21,23,24,25) |
InChI Key |
VPRRTLAEQZVXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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